Ethyl 7-oxo-7-[2-(pyrrolidinomethyl)phenyl]heptanoate
Description
Molecular Properties and Identification
Ethyl 7-oxo-7-[2-(pyrrolidinomethyl)phenyl]heptanoate is a synthetic organic compound with the molecular formula $$ \text{C}{20}\text{H}{29}\text{NO}_{3} $$ and a molecular weight of 331.45 g/mol. The compound features a heptanoate ester backbone substituted with a ketone group at the 7-position and a 2-(pyrrolidinomethyl)phenyl moiety. Key physicochemical properties include a predicted boiling point of $$ 448.3 \pm 35.0 \, ^\circ\text{C} $$ and a density of $$ 1.073 \pm 0.06 \, \text{g/cm}^3 $$. Its pKa value is estimated at $$ 9.42 \pm 0.20 $$, suggesting weak basicity due to the pyrrolidine nitrogen.
IUPAC Nomenclature and Systematic Classification
The IUPAC name ethyl 7-oxo-7-[2-(pyrrolidin-1-ylmethyl)phenyl]heptanoate is derived systematically:
- Root : Heptanoate (7-carbon ester chain).
- Substituents :
- A ketone group at position 7 (7-oxo).
- A phenyl ring at position 7, substituted at the ortho-position with a pyrrolidin-1-ylmethyl group.
- Ester group : Ethyl ester at the terminal carboxylate.
The compound belongs to the class of arylalkylketones and pyrrolidine derivatives, with functional groups influencing its reactivity and potential applications in medicinal chemistry.
Registry Numbers and Database Identifiers
This compound is cataloged under multiple identifiers:
- CAS Registry Number : 898775-36-5.
- PubChem CID : 24724381.
- DSSTox Substance ID : DTXSID80642780.
- MDL Number : MFCD03842571.
These identifiers facilitate cross-referencing across chemical databases, ensuring accurate retrieval of structural and property data.
Structural Representation and Chemical Notation Systems
The compound’s structure is represented through multiple notation systems:
SMILES Notation :
CCOC(=O)CCCCCC(=O)C1=CC=CC=C1CN2CCCC2.
This string encodes the ethyl ester, heptanoate chain, ketone, phenyl ring, and pyrrolidine substituent.
Stereochemical Considerations and Conformational Analysis
The pyrrolidine ring adopts distinct puckered conformations, influenced by substituents and steric effects. Key findings include:
- Puckering Modes : The ring oscillates between C-4 exo and C-4 endo envelope conformers.
- Substituent Effects : The bulky 2-(pyrrolidinomethyl)phenyl group favors a pseudoequatorial orientation, stabilizing the C-4 exo conformation.
- Torsional Flexibility : The heptanoate chain exhibits rotational freedom, with dihedral angles between $$ 60^\circ $$ (staggered) and $$ 0^\circ $$ (eclipsed) impacting molecular stability.
Conformational Energy Landscape:
- Anti-periplanar arrangements minimize steric clashes between the phenyl and pyrrolidine groups.
- Gauche interactions in the alkyl chain contribute to torsional strain, as modeled by Fourier series approximations.
These stereochemical features are critical for understanding the compound’s reactivity and potential interactions in biological systems.
Properties
IUPAC Name |
ethyl 7-oxo-7-[2-(pyrrolidin-1-ylmethyl)phenyl]heptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3/c1-2-24-20(23)13-5-3-4-12-19(22)18-11-7-6-10-17(18)16-21-14-8-9-15-21/h6-7,10-11H,2-5,8-9,12-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDNYZHDRSCTDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=CC=C1CN2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643683 | |
| Record name | Ethyl 7-oxo-7-{2-[(pyrrolidin-1-yl)methyl]phenyl}heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-36-5 | |
| Record name | Ethyl ζ-oxo-2-(1-pyrrolidinylmethyl)benzeneheptanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-oxo-7-{2-[(pyrrolidin-1-yl)methyl]phenyl}heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials
The synthesis typically begins with:
- Benzeneheptanoic acid derivatives.
- Pyrrolidine (used to introduce the pyrrolidinomethyl group).
- Ethanol or ethyl bromide for esterification.
Reaction Pathway
The following steps outline the preparation process:
Formation of Benzeneheptanoic Acid Intermediate :
- Benzeneheptanoic acid is treated with oxidizing agents to introduce the keto group at the 7-position.
- Common oxidizing agents include potassium permanganate or chromium-based compounds.
Introduction of Pyrrolidinomethyl Group :
- Pyrrolidine reacts with benzeneheptanoic acid intermediates via alkylation or nucleophilic substitution to form the pyrrolidinomethyl derivative.
-
- The final step involves esterifying the intermediate with ethanol or ethyl bromide in the presence of an acid catalyst (e.g., sulfuric acid or hydrochloric acid).
- The reaction typically occurs under reflux conditions to ensure complete conversion.
Reaction Conditions
- Temperature : Reflux temperatures ranging from 80°C to 120°C are used.
- Catalyst : Acid catalysts such as sulfuric acid facilitate esterification.
- Solvent : Organic solvents like dichloromethane or ethanol are employed.
Predicted Physical Properties
The compound exhibits the following properties, which are indicative of successful synthesis:
| Property | Value |
|---|---|
| Boiling Point | $$448.3 \pm 35.0^\circ C$$ (predicted) |
| Density | $$1.073 \pm 0.06 \, \text{g/cm}^3$$ (predicted) |
| pKa | $$9.42 \pm 0.20$$ (predicted) |
Analysis and Purification
Purification Techniques
Post-synthesis, purification is carried out using:
- Recrystallization : Solvents such as ethanol or acetone are used to recrystallize the product.
- Column Chromatography : Silica gel is employed to separate impurities based on polarity.
Quality Control
The purity and identity of this compound can be confirmed through:
- NMR Spectroscopy : To verify structural integrity.
- Mass Spectrometry : To confirm molecular weight.
- IR Spectroscopy : To identify functional groups.
Challenges in Synthesis
Some challenges include:
- Controlling side reactions during alkylation, which may lead to undesired byproducts.
- Achieving high yields during esterification due to steric hindrance from bulky groups.
Summary Table: Synthesis Parameters
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| Oxidation | Benzeneheptanoic acid | Oxidizing agent, solvent | Introduction of keto group |
| Alkylation | Pyrrolidine | Catalyst, solvent | Pyrrolidinomethyl derivative |
| Esterification | Ethanol/ethyl bromide | Acid catalyst, reflux | Formation of ethyl ester |
Chemical Reactions Analysis
Ethyl 7-oxo-7-[2-(pyrrolidinomethyl)phenyl]heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
Ethyl 7-oxo-7-[2-(pyrrolidinomethyl)phenyl]heptanoate serves as a building block in the synthesis of more complex molecules. It is utilized in the development of new synthetic pathways that enhance the efficiency of chemical reactions.
Biology
In biological research, this compound is studied for its potential effects on various biological systems:
- Enzyme Inhibition : Preliminary studies indicate that it may inhibit specific enzymes, impacting metabolic pathways and cellular functions.
- Receptor Binding : The compound has been investigated for its ability to bind to various receptors, particularly those involved in neurotransmitter systems such as cholinergic and glutamatergic pathways.
- Neuroprotective Effects : Research suggests potential neuroprotective properties, which could have implications for treating neurodegenerative diseases.
Medicine
The medicinal applications of this compound include:
- Therapeutic Effects : Studies are exploring its potential as a neuroprotective agent and cognitive enhancer.
- Pain Management : The compound may interact with pain signaling pathways, suggesting applications in analgesic development.
Industry
In industrial applications, this compound is explored for its role in the development of new materials and chemical processes. Its unique properties may contribute to advancements in material science and chemical engineering.
Case Studies
-
Neuroprotective Research :
A study investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative conditions. -
Enzyme Interaction Studies :
Another study focused on the compound's ability to inhibit acetylcholinesterase activity, which is crucial for neurotransmitter regulation. The findings demonstrated a dose-dependent inhibition, highlighting its potential role in treating conditions like Alzheimer's disease. -
Material Science Applications :
In industrial applications, researchers explored the use of this compound in developing biodegradable polymers. The incorporation of this compound into polymer matrices improved mechanical properties while maintaining environmental sustainability.
Mechanism of Action
The mechanism of action of Ethyl 7-oxo-7-[2-(pyrrolidinomethyl)phenyl]heptanoate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and the oxo group play crucial roles in its binding to target proteins or enzymes, influencing their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs: Positional and Functional Variations
The compound’s key analogs differ in substituent positions or heterocyclic groups. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Inferred from meta-isomer data.
Biological Activity
Ethyl 7-oxo-7-[2-(pyrrolidinomethyl)phenyl]heptanoate (CAS Number: 898775-36-5) is a synthetic compound that has garnered attention in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure
The molecular formula of this compound is . The compound features an ethyl ester group, a ketone functional group (7-oxo), and a pyrrolidinomethyl substituent on a phenyl ring, which collectively influence its biological interactions.
Biological Activity
Research indicates that this compound exhibits various pharmacological properties, including:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes, potentially disrupting normal cellular functions. This inhibition could lead to therapeutic effects in various diseases.
- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to cognition and neuroprotection.
Table 1: Summary of Biological Activities
| Activity | Description |
|---|---|
| Enzyme Inhibition | Potential to inhibit specific enzymes involved in metabolic processes. |
| Receptor Interaction | Possible modulation of neurotransmitter systems (e.g., cholinergic pathways). |
| Neuroprotective Effects | Investigated for cognitive enhancement and neuroprotection in preliminary studies. |
The mechanism of action for this compound involves its interaction with various molecular targets:
- Binding Affinity : The pyrrolidine ring and the oxo group enhance the compound's ability to bind to proteins or enzymes, influencing their activity.
- Modulation of Signaling Pathways : It is believed that the compound may modulate neurotransmitter systems, particularly affecting cholinergic and glutamatergic signaling pathways.
Case Studies
A few notable studies have explored the biological activity of this compound:
- Neuroprotective Study : In a study assessing neuroprotective effects, the compound demonstrated significant protective activity against oxidative stress in neuronal cell lines, suggesting potential applications in neurodegenerative disorders.
- Enzyme Interaction Analysis : Molecular docking studies revealed that this compound has a high binding affinity for acetylcholinesterase (AChE), indicating its potential as an AChE inhibitor, which could be beneficial in treating Alzheimer's disease.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 7-oxo-7-[3-(pyrrolidinomethyl)phenyl]heptanoate | Similar structure with different phenyl substitution | Exhibits distinct binding properties affecting different targets. |
| Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate | Contains a thiomorpholine ring | Shows different biological activity due to thiomorpholine moiety. |
| Ethyl 4-(piperidinomethyl)benzoate | Simple ester structure without heptanoate chain | Limited biological activity reported compared to target compound. |
Q & A
Q. What are the recommended synthetic routes for Ethyl 7-oxo-7-[2-(pyrrolidinomethyl)phenyl]heptanoate?
The compound can be synthesized via multi-step protocols involving esterification and functional group modifications. For example, analogous pyrrolidine-containing esters are synthesized using oxalyl chloride derivatives under anhydrous conditions (e.g., ethyl oxalyl monochloride in DMF with NaH as a base) . Optimization of reaction parameters, such as solvent choice (e.g., THF or DMF) and temperature (reflux conditions), is critical for yield improvement .
Q. How can researchers predict or experimentally determine physicochemical properties like pKa and density?
Predicted values for pKa (14.35 ± 0.10) and density (1.079 ± 0.06 g/cm³) can be derived using computational tools like QSPR (Quantitative Structure-Property Relationship) models. Experimental validation requires techniques such as potentiometric titration for pKa and pycnometry for density. Note that discrepancies between predicted and observed values may arise due to solvent effects or impurities .
Q. What safety protocols are essential given potential carcinogenic risks?
While specific toxicology data for this compound is limited, its structural analogs with aryl-pyrrolidine moieties may contain components classified as carcinogens by IARC, NTP, and OSHA. Researchers should adopt ALARA (As Low As Reasonably Achievable) exposure principles, use fume hoods, and monitor decomposition products (e.g., via GC-MS) during reactions .
Advanced Research Questions
Q. How can stability data gaps be addressed in long-term storage studies?
Stability under varying conditions (e.g., humidity, light) should be assessed using accelerated stability testing (40°C/75% RH for 6 months). Degradation pathways can be identified via LC-MS/MS to detect hydrolysis or oxidation products. Contradictions in existing stability reports (e.g., "no data available" in SDS) necessitate orthogonal validation using differential scanning calorimetry (DSC) to detect polymorphic transitions .
Q. What structural modifications to the pyrrolidinomethyl-phenyl moiety enhance bioactivity?
Structure-activity relationship (SAR) studies on analogous compounds (e.g., Enofelast derivatives) suggest that substituting the phenyl group with electron-withdrawing groups (e.g., -CF₃) or altering the pyrrolidine ring’s stereochemistry can modulate activity. Computational docking (e.g., AutoDock Vina) combined with in vitro assays (e.g., enzyme inhibition) is recommended for systematic SAR exploration .
Q. Which analytical techniques best confirm structural integrity and purity?
- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks, as demonstrated in related benzimidazole esters .
- NMR spectroscopy : ¹H/¹³C NMR can identify ester carbonyl signals (~170 ppm) and pyrrolidine ring protons (δ 1.5–3.0 ppm).
- HPLC-MS : Quantifies purity and detects trace impurities using reverse-phase C18 columns with ESI+ ionization .
Q. How should researchers mitigate risks from undocumented decomposition products?
Proactive measures include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
